molecular formula C12H13N3O4S B2432141 2-(cyclopropanecarboxamido)-N-(2-oxotetrahydrothiophen-3-yl)oxazole-4-carboxamide CAS No. 1351596-46-7

2-(cyclopropanecarboxamido)-N-(2-oxotetrahydrothiophen-3-yl)oxazole-4-carboxamide

Cat. No.: B2432141
CAS No.: 1351596-46-7
M. Wt: 295.31
InChI Key: ZOGWMKJRFXGGIF-UHFFFAOYSA-N
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Description

2-(cyclopropanecarboxamido)-N-(2-oxotetrahydrothiophen-3-yl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C12H13N3O4S and its molecular weight is 295.31. The purity is usually 95%.
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Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-(2-oxothiolan-3-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c16-9(6-1-2-6)15-12-14-8(5-19-12)10(17)13-7-3-4-20-11(7)18/h5-7H,1-4H2,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGWMKJRFXGGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3CCSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(cyclopropanecarboxamido)-N-(2-oxotetrahydrothiophen-3-yl)oxazole-4-carboxamide is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the treatment of various diseases, including cancer and fibrotic conditions. This article explores the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

CxHyNzOa\text{C}_x\text{H}_y\text{N}_z\text{O}_a

where xx, yy, zz, and aa represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The presence of a cyclopropane ring and oxazole moiety contributes to its unique pharmacological properties.

Research indicates that compounds similar to This compound may exert their biological effects through several mechanisms:

  • Inhibition of Ceramidase Activity : This compound has been evaluated for its potential to inhibit acid ceramidase (AC), an enzyme involved in sphingolipid metabolism. Inhibition of AC can lead to increased levels of ceramide, which is known to induce apoptosis in cancer cells .
  • Targeting the Wnt/β-catenin Pathway : The compound may also interact with components of the Wnt signaling pathway, specifically by inhibiting the transcriptional activity of β-catenin. This pathway is crucial in regulating cell growth and differentiation, making it a target for cancer therapies .
  • Pesticidal Activity : In addition to its potential therapeutic applications, this compound has been noted for its pesticidal properties against various pests in the phyla Arthropoda and Mollusca, indicating a broader range of biological activity .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds highlight the importance of specific functional groups in enhancing biological activity:

  • Oxazole Ring : The presence of the oxazole ring is critical for bioactivity, as modifications to this structure can significantly alter potency.
  • Cyclopropanecarboxamide Group : Variations in the cyclopropanecarboxamide substituents can influence binding affinity and selectivity towards target enzymes .

Case Studies

Several studies have investigated the biological effects of compounds related to This compound :

  • In Vitro Studies on Cancer Cells : In vitro assays demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including neuroblastoma and colorectal cancer cells. These studies often measured IC50 values to determine potency .
    CompoundCell LineIC50 (µM)
    8aNeuroblastoma0.025
    12aColorectal Cancer0.064
  • In Vivo Efficacy : Animal models have shown promising results with these compounds demonstrating reduced tumor growth rates when administered at therapeutic doses .

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